molecular formula C11H15N3 B14642022 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl- CAS No. 55463-66-6

1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl-

Cat. No.: B14642022
CAS No.: 55463-66-6
M. Wt: 189.26 g/mol
InChI Key: CLCTUPKLUWRFLS-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl- is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by its fused pyrrole and pyridine rings, which contribute to its unique chemical properties

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl- typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation might start with the formation of pyrrole-derived α,β-alkynyl ketones, followed by cyclization reactions catalyzed by metals such as gold or copper . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, utilizing advanced techniques like continuous flow synthesis and automated reactors.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by others, often using halogenating agents or nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.

Scientific Research Applications

Scientific Research Applications

Medicinal Chemistry
1H-Pyrrolo[2,3-b]pyridin-6-amine serves as a lead compound for developing Fibroblast Growth Factor Receptor (FGFR) inhibitors. Abnormal activation of FGFR signaling pathways is implicated in various tumors, making this compound a valuable target for cancer therapy . In vitro studies have demonstrated that it significantly inhibits cell proliferation and induces apoptosis in cancer cell lines. Its inhibitory effects extend to multiple FGFR isoforms (FGFR1, FGFR2, FGFR3), with specific derivatives demonstrating IC50 values in the nanomolar range.

Inhibition of FGFRs: 1H-Pyrrolo[2,3-b]pyridine derivatives exhibit potent activity against FGFR1, 2, and 3 . Compound 4h, in particular, has demonstrated potent FGFR inhibitory activity with IC50 values of 7, 9, 25, and 712 nM for FGFR1-4, respectively .

Anti-cancer Activity: In vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced apoptosis. It also significantly inhibited the migration and invasion of 4T1 cells . The low molecular weight of 4h makes it an appealing lead compound for subsequent optimization .

SGK-1 Kinase Inhibition
1H-pyrrolo[2,3-jb]pyridine compounds can inhibit SGK-1 kinase activity . These compounds are useful in treating disorders associated with SGK-1 activity . The anti-diuretic aldosterone induces expression of SGK-1, which in turn activates the epithelial Na+ channel, thereby affecting Na+ transport . SGK-1 may mediate aldosterone-induced Na+ retention in renal and cardiovascular disease and may also mediate repair processes involving cell proliferation . Thrombin, for instance, causes renal cell proliferation and increases SGK-1 expression in renal cells . Therefore, SGK-1 may provide a novel therapy for regulating electrolyte balance in renal and cardiovascular disease and in damaging cell proliferation in renal disease .

Data Table: Compound Comparisons

Compound NameStructural FeaturesUnique Aspects
1H-Pyrazolo[3,4-b]pyridineSimilar fused ring systemDifferent nitrogen positioning affects reactivity
1H-Pyrrolo[2,3-d]pyrimidineContains an additional nitrogen atomAlters chemical properties and potential applications
1H-Indole derivativesFused bicyclic structureVarying biological activities based on substitution

Case Studies

  • Magnetic Resonance Imaging (MRI): Magnetic resonance imaging can evaluate tissue injury caused by intramuscular injections . For example, asymptomatic tissue injury after intramuscular injection of diclofenac can be reliably evaluated by magnetic resonance imaging . MRI can also detect early responses to biologic therapy in patients with psoriatic arthritis . MRI variables of tenosynovitis, synovitis, and osteitis demonstrated responsiveness post-therapy .
  • White Matter Changes After Stroke: Diffusion-related magnetic resonance imaging parametric maps may characterize white matter of the brain . The entropy of diffusion anisotropy may be most effective for detecting therapeutic effects of bone marrow stromal cell treatment of ischemia in type 2 diabetes mellitus rats .

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl- involves its interaction with molecular targets such as receptor tyrosine kinases. By binding to these receptors, it inhibits their activity, leading to the disruption of downstream signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound’s low molecular weight and specific binding affinity make it an appealing candidate for further optimization in drug development .

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl- can be compared with other pyrrolopyridine derivatives, such as:

Biological Activity

1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl- (CAS No. 55463-66-6) is a heterocyclic compound notable for its fused pyrrole and pyridine ring system. This unique structure contributes to its significant biological activity, particularly as an inhibitor of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. This article provides an in-depth analysis of the compound's biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C11H15N3
  • Molecular Weight : 189.26 g/mol
  • Structural Features : The compound features a fused pyrrole and pyridine ring, which enhances its chemical reactivity and biological interactions.

FGFR Inhibition

1H-Pyrrolo[2,3-b]pyridin-6-amine exhibits potent inhibitory effects on FGFRs. Abnormal activation of FGFR signaling is associated with various tumors, making this compound a valuable candidate for cancer therapy. In vitro studies have demonstrated that it significantly inhibits cell proliferation and induces apoptosis in cancer cell lines.

FGFR Isoform IC50 Value (nM)
FGFR1<10
FGFR2<10
FGFR3<10

The compound's ability to inhibit multiple FGFR isoforms with IC50 values in the nanomolar range underscores its potential as a therapeutic agent in oncology.

Structure-Activity Relationship (SAR)

Molecular docking studies indicate that 1H-Pyrrolo[2,3-b]pyridin-6-amine forms critical hydrogen bonds with key residues in the active site of FGFRs, enhancing its inhibitory potency. Variations in substituents on the pyridine ring have been explored to optimize binding interactions and biological activity.

Key Findings from SAR Studies :

  • Substituents on the pyridine ring can significantly alter the binding affinity.
  • Compounds with polar groups exhibit improved solubility and bioavailability.

Synthesis Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridin-6-amine typically involves cyclization reactions starting from 2-aminopyridine and appropriate aldehydes or ketones. A common method includes:

  • Reaction Setup : Combine 2-aminopyridine with an aldehyde in a suitable solvent.
  • Cyclization : Heat the mixture to promote cyclization.
  • Purification : Isolate the product through recrystallization or chromatography.

This method allows for high yields and purity while adhering to green chemistry principles .

Case Studies

Several studies have highlighted the efficacy of 1H-Pyrrolo[2,3-b]pyridin-6-amine in preclinical models:

  • Study on Cancer Cell Lines :
    • Objective : Evaluate the antiproliferative effects on various cancer cell lines.
    • Results : The compound demonstrated significant inhibition of cell growth in breast and lung cancer models, with IC50 values indicating high potency.
  • In Vivo Efficacy :
    • Objective : Assess the therapeutic potential in animal models.
    • Results : Treatment with 1H-Pyrrolo[2,3-b]pyridin-6-amine resulted in reduced tumor size and increased survival rates in xenograft models of human cancers.

Properties

CAS No.

55463-66-6

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

2,3-diethyl-1H-pyrrolo[2,3-b]pyridin-6-amine

InChI

InChI=1S/C11H15N3/c1-3-7-8-5-6-10(12)14-11(8)13-9(7)4-2/h5-6H,3-4H2,1-2H3,(H3,12,13,14)

InChI Key

CLCTUPKLUWRFLS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC2=C1C=CC(=N2)N)CC

Origin of Product

United States

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